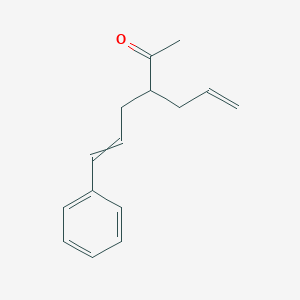

6-Phenyl-3-(prop-2-en-1-yl)hex-5-en-2-one

Beschreibung

6-Phenyl-3-(prop-2-en-1-yl)hex-5-en-2-one is an α,β-unsaturated ketone with the molecular formula C₁₂H₁₄O (). Its structure features a hex-5-en-2-one backbone substituted with a phenyl group at position 6 and a propenyl (allyl) group at position 2. The compound’s InChI key (FQAGFMVFSPYMEW-UHFFFAOYSA-N) confirms its stereochemical and constitutional uniqueness.

Eigenschaften

CAS-Nummer |

821770-40-5 |

|---|---|

Molekularformel |

C15H18O |

Molekulargewicht |

214.30 g/mol |

IUPAC-Name |

6-phenyl-3-prop-2-enylhex-5-en-2-one |

InChI |

InChI=1S/C15H18O/c1-3-8-15(13(2)16)12-7-11-14-9-5-4-6-10-14/h3-7,9-11,15H,1,8,12H2,2H3 |

InChI-Schlüssel |

TXDGONKVNIKKSI-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C(CC=C)CC=CC1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-3-(prop-2-en-1-yl)hex-5-en-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the aldol condensation of benzaldehyde with a suitable enone precursor. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 6-Phenyl-3-(prop-2-en-1-yl)hex-5-en-2-one may involve large-scale aldol condensation reactions. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to obtain the compound in high quantities and with minimal impurities.

Analyse Chemischer Reaktionen

Types of Reactions

6-Phenyl-3-(prop-2-en-1-yl)hex-5-en-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or alkanes. Substitution reactions typically result in various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

6-Phenyl-3-(prop-2-en-1-yl)hex-5-en-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 6-Phenyl-3-(prop-2-en-1-yl)hex-5-en-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with Propenyl Substituents

The propenyl group is a critical functional moiety influencing reactivity and biological activity. For example:

- Hydrobromide of 4-(4-methoxyphenyl)-N-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine (): This compound shares the propenyl group but incorporates a thiazol-imine ring. Docking studies revealed high affinity for angiotensin II receptors due to hydrogen bonding and electrostatic interactions involving the propenyl and phenyl groups . In contrast, 6-Phenyl-3-(prop-2-en-1-yl)hex-5-en-2-one lacks the thiazole ring, which may reduce its specificity for such targets.

- 3-Allyl-6-methylhept-5-en-2-one (): This analogue replaces the phenyl group with a methyl and extends the carbon chain (heptenone vs. hexenone).

| Property | 6-Phenyl-3-(prop-2-en-1-yl)hex-5-en-2-one | 3-Allyl-6-methylhept-5-en-2-one |

|---|---|---|

| Molecular Formula | C₁₂H₁₄O | C₁₁H₁₈O |

| Key Substituents | Phenyl, propenyl | Methyl, propenyl |

| Lipophilicity (Predicted) | Moderate (logP ~3.2) | Higher (logP ~2.8) |

| Bioactivity | Not reported | None reported |

Hex-5-en-2-one Derivatives with Aromatic Substitutions

(E)-6-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)-4-hydroxyhex-5-en-2-one (): This compound introduces a fluorophenyl-indole system and a hydroxyl group. The hydroxyl group enables hydrogen bonding (as per ’s discussion on graph set analysis), increasing solubility in polar solvents. The fluorine atom enhances metabolic stability and electronegativity, which the target compound lacks .

- The target compound’s simpler structure may offer easier synthetic accessibility but fewer hydrogen-bonding sites .

Biologische Aktivität

6-Phenyl-3-(prop-2-en-1-yl)hex-5-en-2-one, a compound belonging to the class of chalcones, has garnered attention for its diverse biological activities. Chalcones are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of 6-Phenyl-3-(prop-2-en-1-yl)hex-5-en-2-one, synthesizing findings from various studies and presenting case studies that highlight its efficacy.

Chemical Structure

The structure of 6-Phenyl-3-(prop-2-en-1-yl)hex-5-en-2-one can be represented as follows:

This compound features a phenyl ring and an α,β-unsaturated carbonyl group, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that 6-Phenyl-3-(prop-2-en-1-yl)hex-5-en-2-one exhibits significant antimicrobial properties. In a study evaluating various chalcone derivatives, it was found that this compound showed effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics, suggesting its potential as a natural antimicrobial agent .

Anticancer Properties

Numerous studies have explored the anticancer effects of chalcones, with 6-Phenyl-3-(prop-2-en-1-yl)hex-5-en-2-one being no exception. In vitro assays demonstrated that this compound inhibits the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). Mechanistically, it was observed to induce apoptosis through the activation of caspase pathways and the modulation of cell cycle regulators .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF7 | 20 | Cell cycle arrest |

Anti-inflammatory Effects

The anti-inflammatory properties of 6-Phenyl-3-(prop-2-en-1-yl)hex-5-en-2-one have been investigated in models of inflammation. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential application in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a comparative study, 6-Phenyl-3-(prop-2-en-1-yl)hex-5-en-2-one was tested against common pathogens alongside traditional antibiotics. The results indicated that while antibiotics like amoxicillin were effective against E. coli, the chalcone derivative exhibited a broader spectrum of activity against both Gram-positive and Gram-negative bacteria .

Case Study 2: Cancer Cell Line Studies

A study focused on the effect of this compound on breast cancer cell lines showed that treatment led to significant reductions in cell viability. Flow cytometry analysis confirmed that treated cells underwent apoptosis, characterized by increased Annexin V staining and decreased mitochondrial membrane potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.